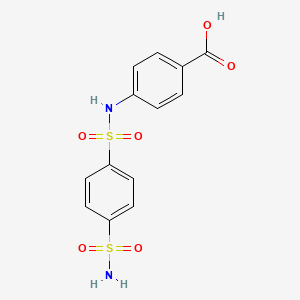
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is a complex organic compound with the molecular formula C13H12N2O6S2. It is characterized by the presence of a benzoic acid moiety substituted with an aminosulfonyl group and a sulfonylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions typically result in various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl and aminosulfonyl groups play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-(phenylazo)-: Similar in structure but contains an azo group instead of the sulfonyl and aminosulfonyl groups.
4-Aminobenzoic acid: Contains an amino group but lacks the sulfonyl and aminosulfonyl groups.
Benzenesulfonic acid: Contains a sulfonic acid group but lacks the benzoic acid moiety and aminosulfonyl group.
Uniqueness
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is unique due to the presence of both sulfonyl and aminosulfonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62646-28-0 |
|---|---|
Molekularformel |
C13H12N2O6S2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-[(4-sulfamoylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H12N2O6S2/c14-22(18,19)11-5-7-12(8-6-11)23(20,21)15-10-3-1-9(2-4-10)13(16)17/h1-8,15H,(H,16,17)(H2,14,18,19) |
InChI-Schlüssel |
YNKYUVNLFJJWHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















